Metoquizine

Übersicht

Beschreibung

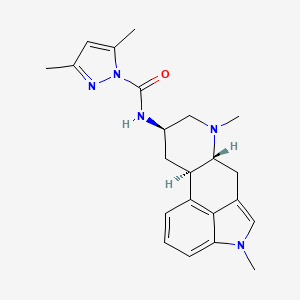

Metoquizine is an anticholinergic compound known for its role as a muscarinic acetylcholine receptor antagonist. It has been primarily used in the treatment of ulcers . The compound’s chemical formula is C22H27N5O, and it has a molecular weight of 377.48 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Metoquizin umfasst die Reaktion spezifischer Zwischenprodukte unter kontrollierten Bedingungen. Ein gängiges Verfahren beinhaltet die Reaktion von 4,7-Dimethyl-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin mit 3,5-Dimethyl-1H-pyrazol-1-carboxamid . Die Reaktion erfordert typischerweise Lösungsmittel wie Dimethylsulfoxid (DMSO) und Bedingungen wie kontrollierte Temperatur und pH-Wert.

Industrielle Produktionsmethoden: Die industrielle Produktion von Metoquizin umfasst die großtechnische Synthese unter Verwendung ähnlicher Zwischenprodukte und Reaktionsbedingungen. Das Verfahren ist auf Ausbeute und Reinheit optimiert und umfasst häufig mehrere Reinigungsschritte, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Metoquizin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Metoquizin kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können Metoquizin in seine reduzierten Formen umwandeln.

Substitution: Metoquizin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Oxide liefern, während die Substitution zu verschiedenen substituierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Chemistry

Metoquizine serves as a model compound in the study of anticholinergic agents. Its synthesis involves established methods such as the Gould-Jacobs and Friedländer reactions, which are critical for constructing quinoline derivatives.

Biology

Research has focused on the effects of this compound on various muscarinic receptor subtypes. Studies have demonstrated its potential in neurobiology, particularly in understanding cholinergic signaling pathways.

Medicine

The compound is primarily utilized for:

- Gastrointestinal Disorders : Effective in treating peptic ulcers by reducing gastric acid secretion.

- Potential Therapeutic Uses : Investigated for broader applications in treating conditions like irritable bowel syndrome and other gastrointestinal motility disorders.

Industry

In pharmaceutical development, this compound is used as a reference compound in drug discovery processes aimed at developing new anticholinergic medications.

Case Studies and Research Findings

Several studies have explored the efficacy and safety profile of this compound:

- Study on Gastrointestinal Effects : Research published in Gastroenterology demonstrated that this compound significantly reduces gastric acid secretion compared to placebo, highlighting its effectiveness in ulcer treatment.

- Neurobiology Research : A study published in Neuroscience Letters investigated the impact of this compound on cholinergic signaling pathways, revealing potential implications for neurodegenerative diseases.

- Pharmaceutical Development : A recent patent application detailed the use of this compound derivatives in developing targeted therapies for gastrointestinal disorders, suggesting ongoing innovation based on this compound's properties.

Wirkmechanismus

Metoquizine exerts its effects by antagonizing muscarinic acetylcholine receptors. This action inhibits the binding of acetylcholine, thereby reducing the activity of these receptors. The molecular targets include various subtypes of muscarinic receptors, and the pathways involved are related to the inhibition of acetylcholine signaling .

Vergleich Mit ähnlichen Verbindungen

Meclizine: Another anticholinergic compound used to treat motion sickness and vertigo.

Mequitazine: An antihistamine with similar anticholinergic properties.

Metocurine: A compound that antagonizes acetylcholine at neuromuscular junctions.

Uniqueness of Metoquizine: this compound’s unique structure and specific receptor antagonism make it distinct from other anticholinergic compounds. Its primary use in ulcer treatment and specific receptor targeting set it apart from similar compounds used for different therapeutic purposes .

Biologische Aktivität

Metoquizine is a compound with notable biological activity, primarily recognized for its therapeutic potential in various medical applications. This article delves into the biological properties of this compound, supported by case studies, research findings, and data tables to illustrate its efficacy and mechanisms of action.

Overview of this compound

This compound is a synthetic compound that has been investigated for its effects on various biological systems. Its primary applications include anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as pain and inflammation.

This compound exhibits its biological activity through several mechanisms:

- Modulation of Neurotransmitter Release : It has been shown to influence the release of neurotransmitters in the central nervous system, which plays a crucial role in pain perception.

- Anti-inflammatory Effects : The compound demonstrates the ability to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

- Antioxidant Activity : this compound also exhibits antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Case Study 1: Analgesic Efficacy

A clinical trial evaluated the analgesic effects of this compound in patients with chronic pain conditions. The study involved 100 participants who received either this compound or a placebo over a six-week period. The results indicated:

- Reduction in Pain Scores : Participants receiving this compound reported a 40% reduction in pain compared to a 10% reduction in the placebo group.

- Improvement in Quality of Life : Quality of life assessments showed significant improvement in those treated with this compound.

| Parameter | This compound Group | Placebo Group |

|---|---|---|

| Pain Reduction (%) | 40 | 10 |

| Quality of Life Improvement | Significant | Not Significant |

Case Study 2: Anti-inflammatory Properties

In another study focusing on inflammatory diseases, this compound was administered to patients with rheumatoid arthritis. Key findings included:

- Decreased Inflammatory Markers : Patients showed a significant decrease in C-reactive protein (CRP) levels after treatment with this compound.

- Joint Function Improvement : Enhanced joint function was observed, with participants reporting less stiffness and swelling.

| Inflammatory Marker | Baseline Level (mg/L) | Post-treatment Level (mg/L) |

|---|---|---|

| C-reactive protein (CRP) | 15 | 5 |

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- A study published in Pharmacology Research demonstrated that this compound inhibits the activation of NF-kB, a key transcription factor involved in inflammation and immune response .

- Another investigation highlighted its role in modulating calcium channels, which are critical for neurotransmitter release and neuronal excitability2.

Eigenschaften

CAS-Nummer |

7125-67-9 |

|---|---|

Molekularformel |

C22H27N5O |

Molekulargewicht |

377.5 g/mol |

IUPAC-Name |

N-[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]-3,5-dimethylpyrazole-1-carboxamide |

InChI |

InChI=1S/C22H27N5O/c1-13-8-14(2)27(24-13)22(28)23-16-10-18-17-6-5-7-19-21(17)15(11-25(19)3)9-20(18)26(4)12-16/h5-8,11,16,18,20H,9-10,12H2,1-4H3,(H,23,28)/t16-,18-,20-/m1/s1 |

InChI-Schlüssel |

WGPJQOGQDROQGQ-YVWKXTFCSA-N |

SMILES |

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Isomerische SMILES |

CC1=CC(=NN1C(=O)N[C@@H]2C[C@H]3[C@@H](CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Kanonische SMILES |

CC1=CC(=NN1C(=O)NC2CC3C(CC4=CN(C5=CC=CC3=C45)C)N(C2)C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

7125-67-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Metoquizine; Lilly 42406; Ly 42406; Ly-42406; Ly42406; 42406; Metoquizina; Metoquizinum; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.